This compound can be synthesized from various starting materials, typically involving cyclopropane derivatives and phenolic compounds. Its classification as a carbamate places it within a larger family of organic compounds that are often utilized in pharmaceuticals due to their biological activity.
The synthesis of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester can be accomplished through several methods, including:
The molecular structure of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester can be described by its key components:
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester can participate in various chemical reactions:
The mechanism of action for (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester primarily involves its interactions at the molecular level:
Studies utilizing computational chemistry methods have been employed to predict binding affinities and interaction modes with target proteins, providing insights into its mechanism of action.
The physical and chemical properties of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester include:
The applications of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester are diverse:
The synthesis of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester (CAS 162174-76-7) was first reported by Thaisrivongs et al. in 1995 during exploratory research on protease inhibitors. The compound emerged from a multi-step optimization campaign targeting HIV-1 protease, where its benzyl carbamate moiety was strategically incorporated to enhance binding affinity while maintaining metabolic stability. The synthetic route involved:
This compound represented a shift from peptide-based inhibitors to small-molecule scaffolds, leveraging the cyclopropanecarbonyl group’s unique stereoelectronic properties to improve target engagement. Its discovery catalyzed research into cyclopropane-containing carbamates as privileged motifs in enzyme inhibition, particularly for oncology and infectious disease targets .
The compound’s structure (C₁₈H₁₇NO₃, MW 295.33 g/mol) integrates three pharmacologically significant motifs:
Table 1: Structural Features and Biochemical Roles
Structural Motif | Key Properties | Role in Bioactivity |
---|---|---|
Cyclopropanecarbonyl | High bond strain; dipole moment = 1.3 D | Enhances target affinity via van der Waals contacts |
Carbamate linker | H-bond donor (N–H); H-bond acceptor (C=O) | Mediates enzyme hydrogen bonding |
Benzyl ester | Lipophilicity (π ≈ 2.0); polar surface area = 35 Ų | Facilitates cellular uptake |
The SMILES notation (C1CC1C(=O)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3
) underscores its conformational flexibility, with free rotation at the carbonyl-phenyl bond enabling adaptive binding [2] .
This compound was designed to exploit vulnerabilities in enzyme systems through three strategic principles:
A. Transition-State MimicryThe cyclopropane ring’s geometry mimics the tetrahedral transition state of peptide bond hydrolysis in serine proteases. Its carbonyl oxygen acts as a hydrogen-bond acceptor for catalytic residues (e.g., Ser214 in thrombin), while the carbamate N–H donates to Gly216 backbone carbonyls [7].
Table 2: Enzyme Targeting Profiles of Key Analogs
Compound | Target Enzyme | IC₅₀ | Structural Advantage |
---|---|---|---|
Parent compound | HIV-1 protease | 312 nM | Cyclopropane strain enhances binding |
Methyl ester analog | Thrombin | >1 μM | Reduced lipophilicity decreases potency |
Tetrazole bioisostere | Angiotensin II receptor | 20 nM | Improved acidity (pKa = 4.9) |
B. Metabolic Pathway Modulation
C. Bioisosteric OptimizationThe benzyl ester acts as a carboxylic acid surrogate, avoiding ionization at physiological pH while maintaining similar topology. As demonstrated with losartan analogs, this substitution enhances membrane permeability without sacrificing target engagement [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1